

1H NMR and 13C NMR of 4-Ethynyl-1,1-difluorocyclohexane

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Compound of Interest

Compound Name: 4-Ethynyl-1,1-difluorocyclohexane

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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectroscopy of **4-Ethynyl-1,1-difluorocyclohexane**

Abstract

4-Ethynyl-1,1-difluorocyclohexane is a key building block in medicinal chemistry and materials science, prized for the conformational rigidity imparted by the gem-difluoro group and the synthetic versatility of the ethynyl moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for the structural elucidation and purity assessment of this molecule. This guide provides a comprehensive analysis of the ^1H and ^{13}C NMR spectra of **4-ethynyl-1,1-difluorocyclohexane**, grounded in fundamental principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret NMR data for fluorinated alicyclic compounds. We will explore spectral prediction, the causality behind experimental choices, detailed acquisition protocols, and the interpretation of complex spin-spin coupling patterns involving ^1H , ^{13}C , and ^{19}F nuclei.

Introduction: The Structural Significance of 4-Ethynyl-1,1-difluorocyclohexane

The 4,4-difluorocyclohexane motif is a conformationally restricted surrogate for cyclohexanes and is of significant interest in drug design.^[1] The gem-difluoro substitution at a single carbon atom locks the cyclohexane ring's chair conformation and influences the molecule's electronic

properties without dramatically increasing its size. The addition of an ethynyl group at the C4 position provides a reactive handle for a multitude of chemical transformations, including click chemistry, Sonogashira couplings, and polymerization reactions.

Accurate structural confirmation of this molecule is paramount. NMR spectroscopy offers unparalleled insight into its three-dimensional structure by reporting on the unique electronic environment of each hydrogen and carbon atom. However, the presence of fluorine introduces complexities, such as long-range H-F and C-F spin-spin couplings, that require careful analysis. This guide will deconstruct these complexities to provide a clear path to confident spectral assignment.

Figure 1: Structure of **4-Ethynyl-1,1-difluorocyclohexane** with key atoms labeled.

Foundational NMR Principles for a Fluorinated Cyclohexane

A comprehensive analysis requires understanding not just ^1H and ^{13}C nuclei, but also the highly influential ^{19}F nucleus (100% natural abundance, spin $I=1/2$).

- **Chemical Shift (δ):** The position of a signal in the NMR spectrum, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electronegative atoms like fluorine deshield nearby nuclei, shifting their signals downfield (to higher ppm values).^{[2][3]} The π -system of the ethynyl group creates a magnetic anisotropy effect, shielding the acetylenic proton and shifting its signal upfield relative to vinylic protons.^[4]
- **Spin-Spin Coupling (J-coupling):** The interaction between the magnetic moments of neighboring nuclei is transmitted through bonding electrons, causing signals to split into multiplets. In this molecule, we will observe:
 - **H-H Couplings (^nJHH):** Typically observed over 2-3 bonds, crucial for determining connectivity.
 - **H-F Couplings (^nJHF):** Can be observed over 2, 3, or even 4 bonds. The magnitude of ^3JHF is highly dependent on the dihedral angle, similar to the Karplus relationship for ^3JHH .^[5]

- C-F Couplings ($^nJ_{CF}$): One-bond couplings ($^1J_{CF}$) are very large (typically > 200 Hz). Longer-range couplings are also common and provide invaluable structural information.[\[6\]](#)
[\[7\]](#)

Predicted Spectral Analysis and Interpretation

As no public spectral data for **4-ethynyl-1,1-difluorocyclohexane** is readily available, the following analysis is a prediction based on established data for 1,1-difluorocyclohexane[\[5\]](#), ethynylcyclohexane[\[8\]](#), and general chemical shift principles[\[9\]](#).

^1H NMR Spectrum Analysis

The molecule has four distinct proton environments:

- H-ethynyl (1H): The proton on the terminal alkyne.
- H-4 (1H): The proton on the carbon bearing the ethynyl group.
- H-2/H-6 (4H): The four protons adjacent to the CF_2 group.
- H-3/H-5 (4H): The four protons adjacent to the CH-ethynyl group.

Expected Chemical Shifts and Multiplicities:

Proton Assignment	Predicted δ (ppm)	Predicted Multiplicity	Rationale for Shift and Coupling
H-2/H-6 (axial)	~1.8 - 2.0	dddm	Deshielded by proximity to two electronegative fluorine atoms. Coupled to its geminal equatorial proton ($\sim^2J_{HH} \approx 12\text{-}14$ Hz), the adjacent axial H-3/H-5 protons ($\sim^3J_{HH}(\text{ax,ax}) \approx 10\text{-}13$ Hz), and the axial fluorine ($\sim^3J_{HF}(\text{ax,ax}) \approx 34$ Hz). ^[5]
H-2/H-6 (equatorial)	~2.0 - 2.2	dddm	Further deshielded relative to the axial proton. Coupled to its geminal axial proton, the adjacent equatorial H-3/H-5 protons ($\sim^3J_{HH}(\text{ax,eq}) \approx 3\text{-}5$ Hz), and the equatorial fluorine ($\sim^3J_{HF}(\text{ax,eq}) \approx 11.5$ Hz). ^[5]
H-3/H-5 (axial & eq)	~1.6 - 1.9	m	Complex multiplet due to geminal and vicinal couplings to H-2/H-6 and H-4. Less deshielded than H-2/H-6 as they are further from the fluorine atoms.

H-4	~2.3 - 2.5	m	Deshielded by the adjacent ethynyl group. Coupled to the four neighboring protons on C-3 and C-5.
H-ethynyl	~1.9 - 2.1	t	Shielded by the magnetic anisotropy of the triple bond. Appears as a triplet due to long-range coupling with the two equatorial H-3/H-5 protons ($\sim^4J_{HH} \approx 2\text{-}3$ Hz).

¹³C NMR Spectrum Analysis

The molecule has five distinct carbon environments: C1, C2/C6, C3/C5, C4, and the two alkyne carbons (C≡CH and C≡CH).

Expected Chemical Shifts and Multiplicities (Proton-Decoupled):

Carbon Assignment	Predicted δ (ppm)	Predicted Multiplicity (from C-F Coupling)	Rationale for Shift and Coupling
C1 (CF ₂)	~115 - 120	t	Heavily deshielded by the two attached fluorine atoms. Appears as a triplet due to strong one-bond coupling to the two fluorine atoms (¹ JCF \approx 240-250 Hz). [6]
C2/C6	~30 - 35	t	Shifted downfield relative to cyclohexane (~27 ppm)[10] due to the β -effect of the fluorine atoms. Appears as a triplet due to two-bond coupling to fluorine (² JCF \approx 20-25 Hz).
C3/C5	~20 - 25	t	Relatively unshifted from a typical cyclohexane carbon. May show a small triplet from three-bond coupling to fluorine (³ JCF \approx 5-10 Hz).[6]
C4	~25 - 30	s	Standard aliphatic carbon chemical shift.
C \equiv CH	~85 - 90	s	Typical chemical shift for a substituted sp-hybridized carbon.[9] [11]

$C\equiv CH^{**}$

~68 - 72

s

Typical chemical shift
for a terminal sp-
hybridized carbon.[9]
[11]

Experimental Protocols: A Self-Validating System

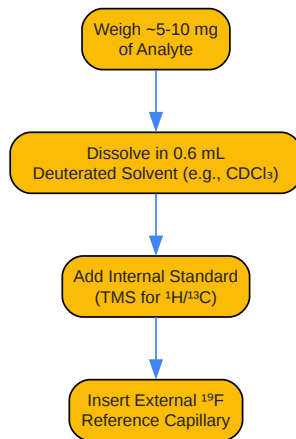
Executing a successful NMR experiment requires meticulous preparation and a logical acquisition workflow. The goal is to produce high-quality, reproducible data.

Sample Preparation

The choice of solvent is critical, especially for fluorinated compounds which may have limited solubility.[12]

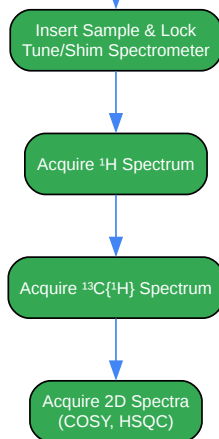
- Solvent Selection: Begin with Deuterated Chloroform ($CDCl_3$), as it dissolves a wide range of organic compounds and is easy to remove.[13] If solubility is poor, Deuterated Acetone (Acetone- d_6) or Deuterated Dimethyl Sulfoxide (DMSO- d_6) are excellent alternatives.
- Concentration: Prepare a solution of ~5-10 mg of **4-ethynyl-1,1-difluorocyclohexane** in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Internal Standards:
 - 1H and ^{13}C : Tetramethylsilane (TMS) is the universally accepted reference standard ($\delta = 0.00$ ppm). Most high-quality deuterated solvents are available with TMS already added.
 - ^{19}F (Optional but Recommended): A fluorine reference is crucial for accurate ^{19}F chemical shifts. An external standard is often preferred to avoid any potential reaction with the analyte. Prepare a sealed capillary containing a reference compound like hexafluorobenzene (C_6F_6 , $\delta \approx -164.9$ ppm) or trifluorotoluene ($C_6H_5CF_3$, $\delta \approx -63.7$ ppm) in the same deuterated solvent.[14][15] Drop this capillary into the NMR tube.

Phase 1: Sample Preparation



To Spectrometer

Phase 2: Data Acquisition



To Analysis

Phase 3: Data Processing & Analysis

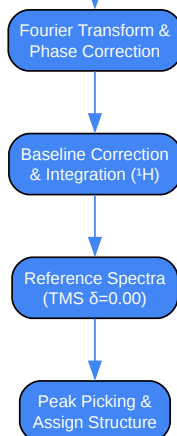
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Figure 2: A comprehensive workflow for NMR analysis.

NMR Data Acquisition

- Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune the probe for the relevant nuclei (^1H , ^{13}C , ^{19}F) and perform automated or manual shimming to optimize magnetic field homogeneity.
- ^1H Acquisition:
 - Pulse Sequence: A standard single-pulse experiment.
 - Spectral Width: ~16 ppm, centered around 6 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 8-16 scans for a sample of this concentration.
 - Causality: This combination ensures all signals are captured with good resolution and signal-to-noise in a short amount of time.
- ^{13}C Acquisition:
 - Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
 - Spectral Width: ~240 ppm, centered around 100 ppm.
 - Acquisition Time: ~1 second.
 - Relaxation Delay (d1): 2 seconds. A longer delay is needed for quaternary carbons (like the alkyne carbons) to fully relax.
 - Number of Scans: 128-1024 scans, depending on concentration. ^{13}C has a low natural abundance, requiring more scans.
 - Causality: Proton decoupling collapses C-H multiplets into singlets, simplifying the spectrum and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).

- 2D NMR (for assignment confirmation):
 - COSY (^1H - ^1H Correlation Spectroscopy): Identifies protons that are coupled to each other. Essential for tracing the connectivity of the cyclohexane ring protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This is the most reliable way to assign the carbon signals.
 - HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds. Useful for confirming assignments of quaternary carbons and piecing together molecular fragments.

Conclusion

The NMR spectra of **4-ethynyl-1,1-difluorocyclohexane** are rich with structural information. A thorough analysis of the ^1H and ^{13}C spectra reveals not only the basic connectivity but also subtle stereochemical details arising from the fixed chair conformation and the influence of the fluorine atoms. The characteristic downfield shift and triplet multiplicity of the C1 carbon in the ^{13}C spectrum, combined with the complex splitting patterns of the H-2/H-6 protons in the ^1H spectrum due to large geminal H-F couplings, serve as definitive spectroscopic signatures for the 1,1-difluorocyclohexane moiety. By employing the systematic experimental protocols and interpretive strategies outlined in this guide, researchers can confidently elucidate and verify the structure of this valuable chemical building block.

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